

YL-939: A Novel Modulator of Intracellular Iron Homeostasis via Prohibitin 2

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Compound of Interest

Compound Name: YL-939

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule **YL-939** and its significant impact on intracellular iron levels. **YL-939** has been identified as a novel, non-classical inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike conventional ferroptosis inhibitors that act as antioxidants or direct iron chelators, **YL-939** operates through a distinct mechanism of action, making it a compelling subject for research and potential therapeutic development.^{[1][2][3][4]} This document will detail the molecular mechanism, present key quantitative data, outline experimental methodologies, and visualize the signaling pathway involved.

Core Mechanism of Action: Targeting the PHB2/Ferritin/Iron Axis

YL-939 exerts its effect on intracellular iron by targeting prohibitin 2 (PHB2), a highly conserved intracellular protein.^{[1][2][3][4]} Chemical proteomics has identified PHB2 as the direct biological target of **YL-939**.^{[1][4]} The binding of **YL-939** to PHB2 initiates a signaling cascade that ultimately leads to a reduction in the labile iron pool, thereby conferring resistance to ferroptosis.^{[1][2][3][4]}

The key steps in the mechanism are as follows:

- **YL-939 Binds to PHB2:** The small molecule **YL-939** directly interacts with and binds to the prohibitin 2 protein.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Upregulation of Ferritin Expression:** This binding event promotes the expression of ferritin, the primary intracellular iron storage protein.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This upregulation is observed at both the mRNA (FTH1 and FTL genes) and protein levels.[\[1\]](#)
- **Reduction of Intracellular Iron:** The increased abundance of ferritin leads to enhanced sequestration of intracellular iron, effectively reducing the concentration of free, redox-active iron.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Inhibition of Ferroptosis:** By lowering the intracellular labile iron pool, **YL-939** decreases the susceptibility of cells to ferroptosis, a form of cell death driven by iron-dependent lipid peroxidation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This mechanism distinguishes **YL-939** from traditional iron chelators, which directly bind to and remove iron from the cell.[\[1\]](#)[\[3\]](#) **YL-939** instead modulates the cell's own iron storage machinery to achieve its effect.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of **YL-939**.

Table 1: In Vitro Efficacy of **YL-939** in ES-2 Ovarian Cancer Cells

Parameter	Condition	Concentration of YL-939	Result	Reference
Cell Viability	Erastin-induced Ferroptosis	3 μ M	Protection from cell death	[1]
Ferrous Iron Levels	Erastin-induced Increase	0.3 μ M	Inhibition of the increase in ferrous iron	[5]

Table 2: Dose-Dependent Effects of **YL-939** on Ferritin Expression and Intracellular Iron

Parameter	Treatment	YL-939 Concentration	Outcome	Reference
Ferritin Protein Expression	YL-939 Treatment	Dose-dependent	Upregulation of ferritin protein	[1]
FTH1 and FTL mRNA Expression	YL-939 Treatment	Dose-dependent	Increased mRNA expression	[1]
Intracellular Iron Level	Erastin + YL-939 Treatment	Dose-dependent	Reduction in elevated intracellular iron	[1]

Table 3: In Vivo Efficacy of **YL-939** in an Acute Liver Injury Model

Parameter	Model	Effect of YL-939	Outcome	Reference
Liver Damage	Ferroptosis-related acute liver injury	Substantial amelioration	Protection against liver damage	[1][3][4]
Hepatic Ferritin Expression	With or without APAP treatment	Substantial increase	Upregulation of ferritin in liver tissue	[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the effects of **YL-939** on intracellular iron levels.

Cell Viability Assay

- Objective: To determine the protective effect of **YL-939** against ferroptosis-inducing agents.
- Method:
 - ES-2 ovarian cancer cells are seeded in 96-well plates.

- Cells are treated with a ferroptosis inducer, such as erastin (10 μ M).
- Test compounds, including **YL-939** (at various concentrations, e.g., 3 μ M), are added to the cells.
- After a 48-hour incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^[1] The absorbance is measured to quantify the number of viable cells.

Chemical Proteomics for Target Identification

- Objective: To identify the direct molecular target of **YL-939**.
- Method:
 - A chemical probe based on the structure of **YL-939** is synthesized.
 - The probe is used to pull down interacting proteins from cell lysates.
 - The pulled-down proteins are identified using mass spectrometry.
 - Prohibitin 2 (PHB2) was identified as the specific binding partner of **YL-939**.^{[1][4]}

Western Blot Analysis for Protein Expression

- Objective: To quantify the changes in protein levels (e.g., ferritin) in response to **YL-939** treatment.
- Method:
 - Cells are treated with **YL-939** at various concentrations for a specified duration.
 - Total protein is extracted from the cells and quantified.
 - Proteins are separated by size using SDS-PAGE and transferred to a membrane.
 - The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-ferritin).

- A secondary antibody conjugated to an enzyme is used for detection.
- The resulting bands are visualized and quantified to determine the relative protein expression levels.[\[1\]](#)

Quantitative Real-Time PCR (qPCR) for mRNA Expression

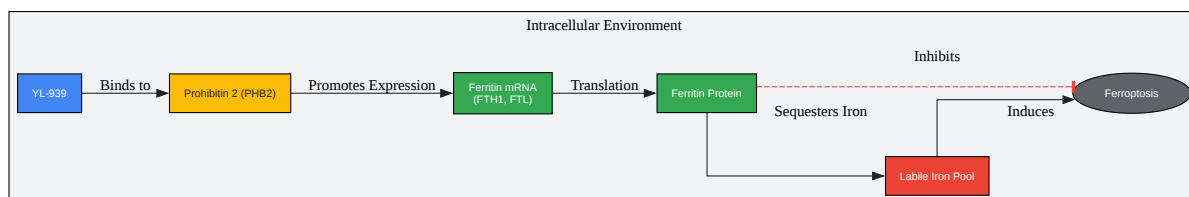
- Objective: To measure the changes in the mRNA levels of iron-related genes (e.g., FTH1, FTL) following **YL-939** treatment.
- Method:
 - Cells are treated with **YL-939**.
 - Total RNA is extracted and reverse-transcribed into cDNA.
 - qPCR is performed using primers specific for the target genes (FTH1, FTL) and a reference gene.
 - The relative mRNA expression is calculated using the $\Delta\Delta C_t$ method.[\[1\]](#)

Measurement of Intracellular Iron Levels

- Objective: To directly measure the effect of **YL-939** on the intracellular labile iron pool.
- Method:
 - Cells are treated with a ferroptosis inducer (e.g., erastin) with or without **YL-939**.
 - A fluorescent probe specific for Fe^{2+} is loaded into the cells.
 - The fluorescence intensity, which is proportional to the intracellular Fe^{2+} concentration, is measured using a fluorescence microscope or a plate reader.[\[1\]](#) DAPI staining can be used to visualize the cell nuclei.[\[1\]](#)

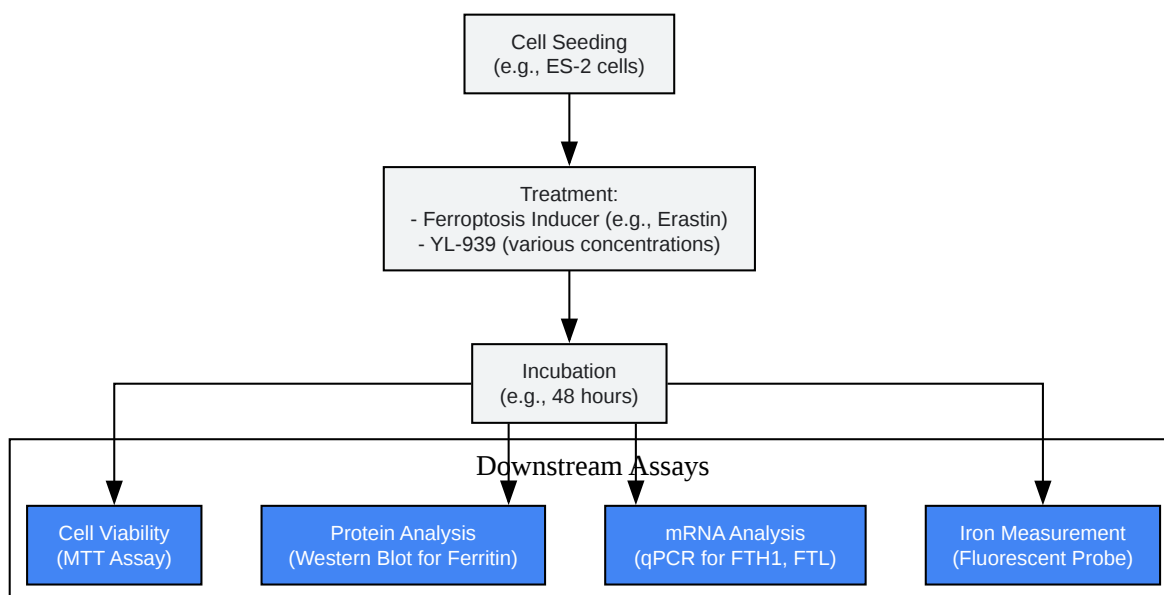
Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the mechanism of action of **YL-939** and a typical experimental workflow.



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Caption: Mechanism of action of **YL-939** in reducing intracellular iron and inhibiting ferroptosis.



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Caption: General experimental workflow for investigating the effects of **YL-939**.

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